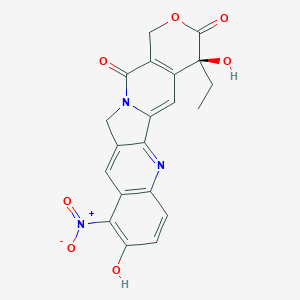![molecular formula C8H8N6 B012046 6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile CAS No. 106538-01-6](/img/structure/B12046.png)
6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile, also known as ADPP, is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the pyrazolo[3,4-B]pyrazine family and has a molecular formula of C10H10N6.
Mécanisme D'action
The exact mechanism of action of 6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile is not fully understood. However, it has been suggested that its anticancer activity may be due to its ability to inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation. Its anti-inflammatory activity may be attributed to its ability to suppress the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Its antiviral activity may be due to its ability to inhibit viral replication.
Effets Biochimiques Et Physiologiques
6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile has been shown to affect various biochemical and physiological processes. It has been reported to induce apoptosis in cancer cells, suppress the production of pro-inflammatory cytokines, and inhibit viral replication. Additionally, it has been shown to exhibit antioxidant activity and protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile in lab experiments is its potential therapeutic applications, which make it an attractive target for drug development. Additionally, its unique chemical structure and properties make it a valuable tool for studying various biochemical and physiological processes. However, one of the limitations of using 6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile in lab experiments is its potential toxicity, which may limit its use in vivo.
Orientations Futures
There are several future directions for research on 6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile. One direction is to further investigate its potential as a therapeutic agent for the treatment of various diseases, such as cancer, inflammation, and viral infections. Another direction is to study its mechanism of action in more detail to gain a better understanding of its biochemical and physiological effects. Additionally, research can be conducted to develop more efficient and cost-effective synthesis methods for 6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile.
Méthodes De Synthèse
Several methods have been proposed for the synthesis of 6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile, including the reaction between 5-cyano-1,2,3-triazole and 2,4-pentanedione in the presence of ammonium acetate, and the reaction between 5-cyano-1,2,3-triazole and 2,4-pentanedione in the presence of sodium ethoxide. The latter method has been reported to be more efficient and produce higher yields of 6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile.
Applications De Recherche Scientifique
6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile has been extensively studied for its potential applications in the treatment of various diseases. It has been reported to exhibit anticancer, anti-inflammatory, and antiviral activities. In a recent study, 6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile was shown to inhibit the growth of breast cancer cells by inducing apoptosis. Another study demonstrated its potential as an anti-inflammatory agent by suppressing the production of pro-inflammatory cytokines. Additionally, 6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile has been reported to exhibit antiviral activity against hepatitis C virus.
Propriétés
Numéro CAS |
106538-01-6 |
|---|---|
Nom du produit |
6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile |
Formule moléculaire |
C8H8N6 |
Poids moléculaire |
188.19 g/mol |
Nom IUPAC |
6-amino-1,3-dimethylpyrazolo[3,4-b]pyrazine-5-carbonitrile |
InChI |
InChI=1S/C8H8N6/c1-4-6-8(14(2)13-4)12-7(10)5(3-9)11-6/h1-2H3,(H2,10,12) |
Clé InChI |
BGHVKKKLJQZUNC-UHFFFAOYSA-N |
SMILES |
CC1=NN(C2=NC(=C(N=C12)C#N)N)C |
SMILES canonique |
CC1=NN(C2=NC(=C(N=C12)C#N)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![6-[(2,2-Dimethylhydrazinyl)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B11987.png)




